2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Lipophilicity Membrane permeability ADME prediction

Pyrazole-amino acid analogs with uncalibrated lipophilicity can invalidate FBDD screening and SAR datasets. This compound eliminates that risk: its LogP of -0.444 sits within the optimal fragment window (-1 to 1), while the primary-amine analog (LogP -3.4) is ~1,000-fold more hydrophilic. The tertiary N-methylamino group provides 5 H-bond acceptors without an extra donor, enabling directed H-bond networks for β-sheet mimetic design. • 2.96 log units higher lipophilicity vs. primary-amine analog; 13.95 Ų lower TPSA • Free carboxylic acid (pKa 2.07) enables coupling/derivatization without deprotection • 98% purity; 4 rotatable bonds; MW 169.18 - ideal complexity for reaction optimization Supplied as a research-chemical building block for laboratory use only.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13635086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCNC(CN1C=CC=N1)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-10-4-2-3-9-10/h2-4,6,8H,5H2,1H3,(H,11,12)
InChIKeyOXMCBIGXXMWJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3-(1H-pyrazol-1-yl)propanoic Acid: Physicochemical Profile and Identity


2-(Methylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1250340-71-6; molecular formula C₇H₁₁N₃O₂; MW 169.18 g/mol) is a non-proteinogenic, N-methylated α-amino acid derivative bearing an N¹-linked pyrazole side-chain [1]. The compound is supplied at 98% purity by multiple vendors and is classified as a research-chemical building block for laboratory use only . Its structural architecture combines a secondary methylamino group at the α-carbon with a pyrazol-1-ylmethyl side-chain, producing a distinct hydrogen-bonding and conformational profile relative to primary-amine and α-quaternary analogs within the pyrazole-amino-acid class [2].

Fragment-Based Discovery

LogP in favorable fragment range supports library design with controlled lipophilicity

Peptidomimetic Synthesis

Secondary amine HBA profile enables directed H-bond networks in β-sheet mimetics

SAR Probe

N-methylated α-amino acid pair for direct matched molecular pair analysis

Methodology Scaffold

Multifunctional scaffold with free acid/amine for coupling and cyclization development

Why This Compound Cannot Be Replaced by Close Analogs


Within the pyrazole-α-amino-acid family, seemingly minor structural modifications produce large, quantifiable shifts in physicochemical properties that dictate experimental utility. Replacing the N-methylamino group with a primary amine (2-amino-3-(1H-pyrazol-1-yl)propanoic acid) decreases the computed LogP by approximately 3.0 log units, representing a ~1,000-fold reduction in lipophilicity [1]; introducing an α-methyl substituent (2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid) drops LogP by an additional ~1.9 log units versus the target compound ; and esterification (methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate) alters the hydrogen-bond acceptor count from 5 to 3 while eliminating the free carboxyl donor . These differences are non-compensable by formulation adjustment alone: they dictate membrane permeability, solubility, protein-binding geometry, and synthetic derivatization strategy. Procurement decisions that treat these analogs as interchangeable without accounting for the quantitative gaps in LogP, TPSA, and H-bond capacity risk invalidating structure-activity relationships and wasting synthesis resources.

Lipophilicity Primary-amine analog is ~1,000-fold more hydrophilic, altering membrane partitioning and assay outcomes
Polar Surface TPSA increase in primary-amine analog may push it above permeability thresholds for CNS or oral research models
H-Bond Acceptor Loss of one HBA by switching to primary-amine or two HBAs to ester alters key binding interactions
Conformational Missing N–CH₃ rotatable bond in analogs may reduce conformational sampling and binding on-rate

Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity: ~1,000-Fold Greater Than Primary-Amine Analog

The target compound exhibits a predicted LogP of -0.444, which is approximately 2.96 log units higher (more lipophilic) than that of the direct primary-amine analog, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (XLogP3-AA = -3.4) [1][2]. This corresponds to an approximately 900-fold greater octanol-water partition coefficient, reflecting the substantial impact of N-methylation on hydrophobicity. The target compound is also 1.87 log units more lipophilic than the α,α-dimethyl analog (LogP = -2.312) .

Lipophilicity Shift
Reported
LogP -0.44 vs. -3.4
~900× more lipophilic
Supports membrane permeability prediction; analog switch alters partitioning profoundly
Computed LogP values; experimental verification recommended
Lipophilicity Membrane permeability ADME prediction

Polar Surface Area: Lower TPSA Favoring Membrane Transit

The target compound has a computed topological polar surface area (TPSA) of 67.15 Ų, which is 13.95 Ų lower than the TPSA of the primary-amine analog, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (TPSA = 81.1 Ų) [1][2]. This reduction is attributable to N-methylation removing one hydrogen-bond donor from the amine group. By comparison, 3-(1H-pyrazol-1-yl)propanoic acid, which lacks any α-amino substituent, has a TPSA of only 55.1 Ų [3]. The target sits at an intermediate TPSA value that balances solubility with permeability.

TPSA Reduction
Reported
67.15 Ų vs. 81.1 Ų
Δ -13.95 Ų
May improve BBB penetration chances compared to primary-amine analog
TPSA >90 Ų often limits CNS exposure; values based on computed data
Polar surface area Oral bioavailability CNS penetration

Hydrogen-Bond Acceptor Capacity Advantage

The target compound possesses 5 hydrogen-bond acceptors (HBA), one more than the primary-amine analog 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (HBA = 4) and two more than the methyl ester analog methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate (HBA = 3) [1][2]. The additional HBA arises from the N-methylamino nitrogen acting as a tertiary acceptor, whereas the primary amine's nitrogen also serves as a donor. The ester analog loses two HBA positions due to esterification of the carboxyl group.

H-Bond Acceptor Count
Reported
5 HBA vs. 4 (amine analog)
+1 acceptor
Extra acceptor may contribute 0.5–1.5 kcal/mol to binding free energy
Ester analog further reduces HBA to 3, altering pharmacophore
Hydrogen bonding Protein-ligand interaction Solubility

Conformational Flexibility via Additional Rotatable Bond

The target compound has 4 rotatable bonds (CH₂–pyrazole, CH–N, N–CH₃, and COOH torsion), compared with 3 rotatable bonds for both 2-amino-3-(1H-pyrazol-1-yl)propanoic acid and 3-(1H-pyrazol-1-yl)propanoic acid, which lack the N–CH₃ rotational degree of freedom [1][2][3]. In the broader class of pyrazole amino acids, the extended conformation with ϕ and ψ torsion angles near ±180° is energetically preferred, as established by NMR, FT-IR, and X-ray crystallography [4]. The additional N–CH₃ rotatable bond in the target compound introduces conformational states not accessible to the primary-amine analog.

Rotatable Bonds
Class-level
4 vs. 3 rotatable bonds
+N–CH₃ rotation
Additional conformational states may influence binding on/off rates in fragment screens
Extended conformation preference inferred from pyrazole amino acid crystallography
Conformational flexibility Entropy Binding kinetics

Carboxyl Group Acidity Profile

The predicted pKa of the carboxyl group in the target compound is 2.07 ± 0.10, which is marginally lower than the typical α-amino-acid carboxyl pKa of approximately 2.2 (exemplified by alanine, pKa₁ ≈ 2.34) and lower than that of the primary-amine analog 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, which has a published experimental melting point of 243 °C consistent with a zwitterionic structure [1][2]. The electron-withdrawing effect of the N-methylamino group, combined with the pyrazole ring, shifts the carboxyl pKa downward, meaning the target compound is more extensively ionized at pH values near the isoelectric point than its primary-amine counterpart.

Carboxyl pKa
Class-level
pKa 2.07 ± 0.10 (predicted)
~0.2–0.3 units lower
Alters ionization ratio at physiological pH, affecting solubility and HPLC retention
Direct experimental pKa of primary-amine analog not available; class baseline used
Ionization state pH-dependent solubility Charge state

Procurement-Relevant Application Scenarios


Fragment-Based Drug Discovery with Controlled Lipophilicity

In FBDD campaigns, fragments with LogP values between -1 and 1 are preferred to avoid non-specific binding while retaining sufficient solubility. The target compound's LogP of -0.444 places it in this optimal window, whereas the primary-amine analog (XLogP3-AA = -3.4) is too hydrophilic and the α,α-dimethyl analog (LogP = -2.312) is also substantially more polar [1]. Procurement of the target compound enables construction of fragment libraries with precisely calibrated lipophilicity that the closest analogs cannot replicate without additional synthetic manipulation.

Peptidomimetic Synthesis Leveraging Secondary Amine Geometry

The N-methylamino group in the target compound provides a tertiary H-bond acceptor (HBA = 5) without an additional donor proton, enabling participation in directed hydrogen-bond networks while avoiding undesired donor interactions [2]. This profile is valuable for designing β-sheet mimetics, where pyrazole amino acid residues adopt extended conformations (ϕ, ψ ≈ ±180°) and the additional N–CH₃ rotatable bond (4 vs. 3 in the primary-amine analog) allows orientational sampling not possible with simpler pyrazole amino acids [3].

SAR Exploration of α-Amino N-Methylation Effects

N-Methylation of the α-amino group is a well-established strategy to modulate proteolytic stability, conformational preference, and membrane permeability. The target compound, with its 2.96-log-unit higher lipophilicity and 13.95 Ų lower TPSA compared to the primary-amine analog, serves as a direct probe of the N-methylation effect in pyrazole-containing amino acid series [1][2]. Its 98% commercial purity and availability from multiple suppliers allow SAR teams to compare matched molecular pairs (NH₂ vs. NHCH₃) without in-house synthesis of the N-methylated building block.

Synthetic Methodology Development on Multifunctional Scaffolds

The target compound's combination of a free carboxylic acid (pKa = 2.07), secondary amine, and N¹-pyrazole ring with 5 H-bond acceptors makes it a versatile scaffold for developing new coupling, protection, and cyclization methodologies [1]. Its MW of 169.18 g/mol and 4 rotatable bonds provide sufficient complexity for reaction optimization studies without the handling difficulties of higher-MW intermediates, distinguishing it from both the lighter primary-amine analog (MW 155.15) and the heavier α,α-dimethyl analog (MW 183.21).

Application
Selection Property
Validation Focus
Fragment-Based Discovery
Computed LogP in favorable fragment range
Experimental logP/logD verification in assay buffer
Peptidomimetic Synthesis
Secondary amine HBA and rotatable bond profile
Conformational analysis and H-bond network modeling
SAR N-Methylation Probe
Matched pair vs. primary-amine analog
Comparative physicochemical and binding profiling
Methodology Development
Multifunctional scaffold with free acid/amine
Reaction optimization and product characterization
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